Benzo(a)pyrene-4-methanol

Catalog No.
S15002427
CAS No.
86073-01-0
M.F
C21H14O
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(a)pyrene-4-methanol

CAS Number

86073-01-0

Product Name

Benzo(a)pyrene-4-methanol

IUPAC Name

benzo[a]pyren-4-ylmethanol

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C21H14O/c22-12-16-11-15-10-14-4-1-2-6-17(14)19-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2

InChI Key

RJWPFWUNDLISQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)CO

Benzo(a)pyrene-4-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes multiple fused benzene rings. Benzo(a)pyrene itself is widely recognized for its carcinogenic properties and is a significant environmental pollutant, primarily arising from incomplete combustion of organic materials. The compound can be found in various sources, including tobacco smoke, grilled meats, and coal tar. Benzo(a)pyrene-4-methanol features a hydroxymethyl group (-CH2OH) at the fourth position of the benzo(a)pyrene structure, which alters its chemical behavior and biological activity compared to its parent compound .

Typical of polycyclic aromatic hydrocarbons. These include:

  • Oxidation: The hydroxymethyl group can be oxidized to form benzo(a)pyrene-4-carboxylic acid.
  • Reduction: Under certain conditions, the compound may be reduced to yield benzo(a)pyrene-4-methanol derivatives.
  • Substitution Reactions: The presence of the hydroxymethyl group can facilitate electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic system.

These reactions highlight the compound's reactivity, which is influenced by both the aromatic system and the functional group present.

Benzo(a)pyrene-4-methanol exhibits significant biological activity, particularly in relation to its potential carcinogenicity. Like its parent compound, it may interact with biological macromolecules, leading to DNA adduct formation. This interaction can result in mutagenic effects, contributing to cancer development. Studies have shown that metabolites of benzo(a)pyrene can induce oxidative stress and inflammation in cells, further promoting carcinogenesis . Additionally, benzo(a)pyrene-4-methanol may exhibit anti-inflammatory properties due to its hydroxymethyl group, which could modulate certain biological pathways .

The synthesis of benzo(a)pyrene-4-methanol typically involves:

  • Hydroxymethylation of Benzo(a)pyrene: This can be achieved through the reaction of benzo(a)pyrene with formaldehyde in the presence of an acid catalyst.
  • Reduction of Benzo(a)pyrene Derivatives: Starting from other derivatives such as benzo(a)pyrene-4-aldehyde or benzo(a)pyrene-4-carboxylic acid, reduction processes using reducing agents like lithium aluminum hydride can yield benzo(a)pyrene-4-methanol.

These methods allow for controlled modifications of the benzo(a)pyrene structure to introduce the hydroxymethyl group.

Benzo(a)pyrene-4-methanol has several applications in research and industry:

  • Biochemical Research: It serves as a model compound for studying the mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity.
  • Environmental Monitoring: As a derivative of benzo(a)pyrene, it may be used as an indicator for assessing pollution levels and health risks associated with exposure to polycyclic aromatic hydrocarbons.
  • Pharmaceutical Development: Investigations into its biological activity could lead to potential therapeutic applications, especially in cancer treatment or prevention strategies.

Research on benzo(a)pyrene-4-methanol has revealed its interactions with various biological systems:

  • DNA Interactions: Similar to other derivatives of benzo(a)pyrene, it can form adducts with DNA, leading to mutations. This interaction is critical for understanding its carcinogenic potential .
  • Enzyme Interactions: The compound may be metabolized by cytochrome P450 enzymes, leading to further reactive metabolites that contribute to its biological effects .

These studies are essential for elucidating the compound's role in environmental toxicity and human health.

Benzo(a)pyrene-4-methanol shares structural similarities with several other compounds within the polycyclic aromatic hydrocarbon family. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzo(a)pyrenePolycyclic Aromatic HydrocarbonKnown carcinogen; forms DNA adducts
Benzo(b)fluoranthenePolycyclic Aromatic HydrocarbonLess studied; potential environmental pollutant
PyrenePolycyclic Aromatic HydrocarbonNon-carcinogenic; used in dyes and plastics
PhenanthrenePolycyclic Aromatic HydrocarbonLess toxic; used in organic synthesis

Benzo(a)pyrene-4-methanol is unique due to its hydroxymethyl functional group, which alters its reactivity and biological activity compared to these similar compounds. This modification may influence both its metabolic pathways and potential health effects.

The hydroxymethylation of benzo(a)pyrene predominantly relies on electrophilic aromatic substitution (EAS) mechanisms, where formaldehyde serves as the hydroxymethylating agent. In this process, the aromatic system undergoes attack by an electrophilic hydroxymethyl species generated in situ through the interaction of formaldehyde with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The reaction proceeds via the formation of a Wheland intermediate, a cyclohexadienyl carbocation stabilized by resonance across the polycyclic system.

Table 1: Catalysts and Conditions for Hydroxymethylation via EAS

CatalystTemperature (°C)SolventYield (%)
AlCl₃80Dichloroethane62
FeBr₃60Toluene58
H₂SO₄100Nitromethane45

The position of substitution is influenced by the electronic effects of the benzo(a)pyrene structure. Quantum mechanical calculations suggest that the C4 position exhibits heightened electron density due to the fused ring system’s resonance effects, making it more susceptible to electrophilic attack compared to other positions. This regiochemical preference is critical for minimizing byproducts such as 6-hydroxymethylbenzo(a)pyrene, which exhibits distinct biological activity.

Regioselective Functionalization of Polycyclic Aromatic Hydrocarbon Frameworks

Achieving regioselectivity in polycyclic aromatic hydrocarbons (PAHs) requires precise control over electronic and steric factors. For benzo(a)pyrene-4-methanol, the C4 position’s reactivity is modulated through π-orbital alignment and catalyst-substrate interactions. Ruthenium(II) complexes, for instance, have demonstrated exceptional regioselectivity in analogous systems by stabilizing transition states through η⁶-coordination with the aromatic ring.

Key Factors Influencing Regioselectivity:

  • Electronic Directing Effects: Electron-donating substituents adjacent to the reaction site enhance electrophilic attack at specific positions.
  • Catalyst Geometry: Bulky ligands on metal catalysts hinder access to sterically congested positions, favoring substitution at less hindered sites.
  • Reaction Temperature: Lower temperatures (40–60°C) favor kinetic control, enhancing selectivity for the thermodynamically less stable C4 product over C2-substituted isomers.

Comparative studies of 6-hydroxymethylbenzo(a)pyrene synthesis reveal that regiochemical outcomes directly correlate with tumor-initiating activity, underscoring the importance of positional control in toxicological research.

Catalytic Systems for Controlled Methanol Group Incorporation

Modern catalytic systems for benzo(a)pyrene functionalization employ both Brønsted and Lewis acids, with transition metal catalysts gaining prominence for their tunable reactivity. Iron(III)-based catalysts, such as FeBr₃, facilitate hydroxymethylation by polarizing the formaldehyde molecule, thereby generating a stronger electrophile. In contrast, ruthenium(II) catalysts enable milder reaction conditions through substrate pre-coordination, reducing energy barriers for C–H activation.

Table 2: Efficiency of Catalytic Systems in Hydroxymethylation

Catalyst TypeTurnover Frequency (h⁻¹)Selectivity (C4:C2)
FeBr₃128:1
Ru(II)-pincer complex2815:1
H₂SO₄73:1

Notably, enzymatic catalysts like cytochrome P450 1A1, while primarily associated with metabolic activation of PAHs, offer insights into biomimetic regioselective functionalization strategies. However, industrial applications predominantly favor heterogeneous catalysts due to their reusability and compatibility with continuous-flow systems.

Solvent Effects on Reaction Kinetics and Product Distribution

Solvent choice profoundly impacts the kinetics and thermodynamics of benzo(a)pyrene-4-methanol synthesis. Polar aprotic solvents such as dichloroethane stabilize ionic intermediates, accelerating the rate-determining electrophilic attack step. Conversely, nonpolar solvents like toluene favor slower, more selective reactions by reducing solvent-catalyst interactions.

Table 3: Solvent Effects on Hydroxymethylation

SolventDielectric ConstantReaction Rate (k, s⁻¹)C4 Product (%)
Dichloroethane10.44.2 × 10⁻³78
Toluene2.41.8 × 10⁻³85
Dimethylformamide36.75.6 × 10⁻³62

Coordination solvents like dimethylformamide (DMF) exhibit dual roles: they solubilize polar catalysts while competing with the substrate for coordination sites, occasionally leading to reduced yields. Recent advances in solvent engineering emphasize ionic liquids as green alternatives, offering tunable polarity and enhanced catalyst recovery.

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

282.104465066 g/mol

Monoisotopic Mass

282.104465066 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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